

An In-depth Technical Guide to Molinate (CAS: 2212-67-1)

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Compound of Interest

Compound Name: Molinate

Cat. No.: B1677398

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Introduction

Molinate (CAS number 2212-67-1) is a selective thiocarbamate herbicide used to control broad-leaved and grassy weeds, primarily in rice cultivation.^{[1][2]} Its chemical name is S-ethyl hexahydro-1H-azepine-1-carbothioate.^{[1][3]} **Molinate** is absorbed by the roots of plants and translocated to the leaves, where it inhibits lipid synthesis, ultimately leading to the plant's death.^{[4][5]} This technical guide provides a comprehensive overview of **molinate**, including its physicochemical properties, mechanism of action, metabolic pathways, toxicology, and analytical methods for its detection.

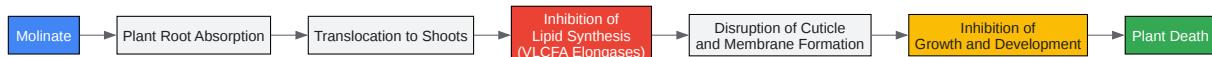
Physicochemical Properties

Molinate is a clear amber liquid with an aromatic odor.^{[1][6]} It is a noncorrosive substance that is miscible with many organic solvents but has limited solubility in water.^{[7][8]} Key physicochemical properties of **molinate** are summarized in the table below.

Property	Value	Reference
IUPAC Name	S-ethyl azepane-1-carbothioate	[3] [7]
CAS Number	2212-67-1	[1]
Molecular Formula	C9H17NOS	[7] [9]
Molecular Weight	187.30 g/mol	[1] [9]
Appearance	Clear amber liquid	[1] [6]
Odor	Aromatic	[1]
Boiling Point	202 °C @ 10 mmHg	[10]
Vapor Pressure	746 mPa @ 25 °C	[1]
Water Solubility	880 mg/L @ 20 °C	[1] [11]
Log Kow (Octanol-Water Partition Coefficient)	2.86 - 3.21	[4] [7]
Henry's Law Constant	4.1 x 10^-6 atm-cu m/mole @ 20 °C	[7]
Soil Adsorption Coefficient (Koc)	190	[1] [12]

Mechanism of Action

Molinate is a systemic herbicide that is primarily absorbed by the roots and then translocated throughout the plant.[\[2\]](#)[\[4\]](#) Its primary mode of action is the inhibition of lipid synthesis, a crucial process for cell membrane formation and energy storage in plants.[\[4\]](#)[\[5\]](#) While the precise molecular target is not fully elucidated in the provided search results, thiocarbamate herbicides, in general, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of cuticular waxes and suberin, leading to increased water loss and impaired cell division and expansion, ultimately causing the death of susceptible weeds. Some thiocarbamates are also known to inhibit acetylcholinesterase, a mechanism of toxicity of concern for non-target organisms.[\[4\]](#)[\[7\]](#)



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Caption: Simplified workflow of **Molinate**'s herbicidal action.

Metabolism and Environmental Fate

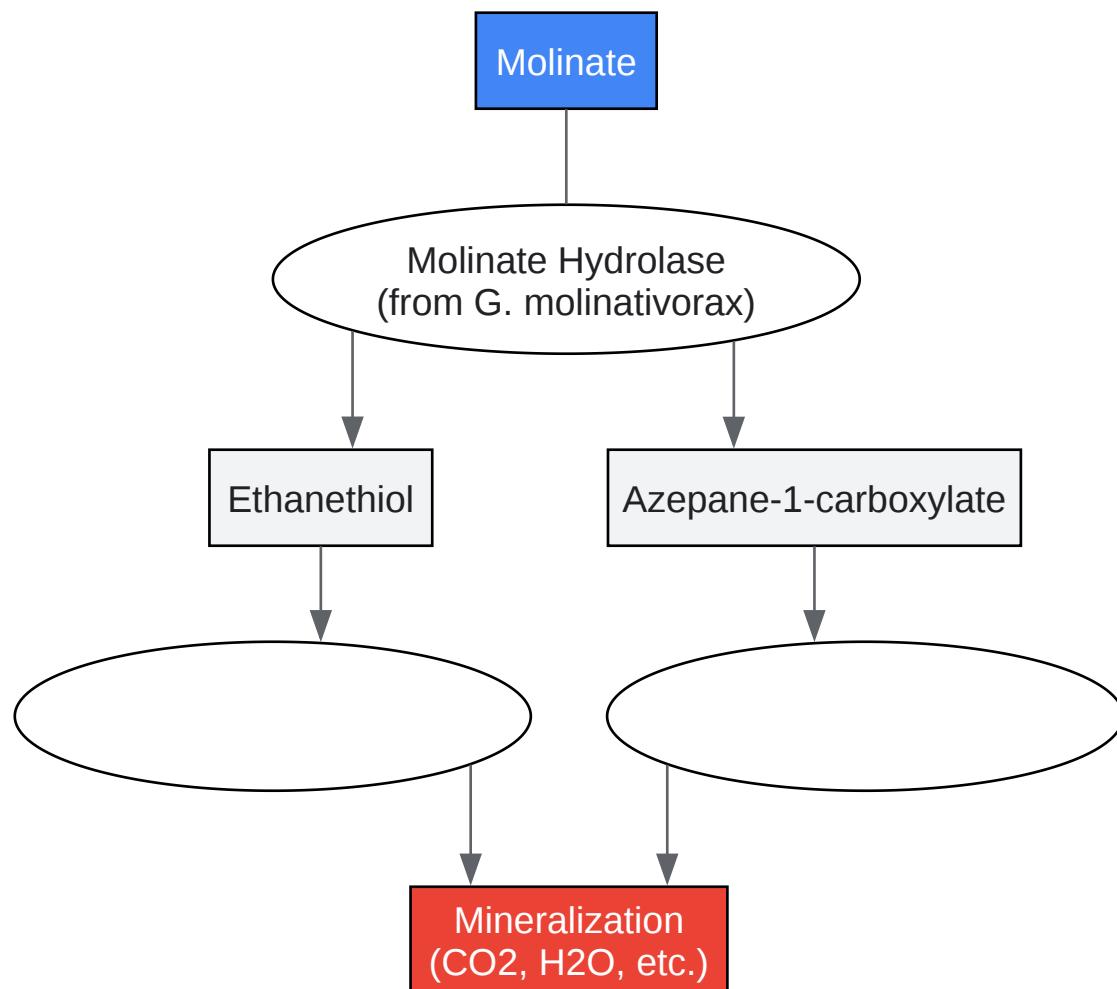
The breakdown of **molinate** occurs in various organisms and environmental compartments.

Mammalian Metabolism

In rats, orally administered **molinate** is well-absorbed and rapidly metabolized.[1][6] The primary metabolic pathway involves sulfoxidation to form **molinate** sulfoxide, which is then conjugated with glutathione to form a mercapturic acid derivative.[11] Other metabolic reactions include hydroxylation of the azepane ring, primarily at the 3- and 4-positions, followed by glucuronidation.[11] Cleavage of the carbothioate bond can also occur. Excretion is rapid, with the majority of the administered dose eliminated in the urine and a smaller portion in the feces within 48 hours.[1][6] There is no evidence of significant bioaccumulation in tissues.[6]

Microbial Degradation

Microbial degradation is a significant pathway for the breakdown of **molinate** in soil and water. [1] A mixed bacterial culture has been shown to mineralize **molinate**.[13] The initial step in this pathway is the cleavage of the thioester bond by a **molinate** hydrolase, an enzyme found in the bacterium *Gulosibacter molinativorax*.[14][15] This cleavage results in the formation of ethanethiol and azepane-1-carboxylate.[14][16] These intermediate metabolites are then further degraded by other bacteria in the consortium.[13][14]



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Caption: Microbial degradation pathway of **Molinate**.

Environmental Fate

Molinate has low persistence in the soil, with a field half-life of 5 to 21 days.^[1] It is poorly bound to soil particles and is soluble in water, which gives it the potential to be mobile and contaminate groundwater.^[1] Volatilization is a major route of dissipation from soil and water surfaces, especially at higher temperatures.^{[11][17]} Photodegradation in water can also occur, but hydrolysis is generally a slow process.^{[7][11]}

Toxicology

The toxicological profile of **molinate** has been evaluated in various animal studies.

Acute Toxicity

Molinate is moderately toxic via the oral route and has low dermal toxicity.[1][18] It can cause mild skin and moderate eye irritation.[1] The following table summarizes acute toxicity data.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	369 - 720 mg/kg	[1]
LD50	Mouse	Oral	530 - 795 mg/kg	[1]
LD50	Rabbit	Dermal	> 4640 mg/kg	[12]
LC50 (4-hour)	Rat	Inhalation	1.36 mg/L	[1]

Chronic Toxicity and Other Effects

Long-term exposure to **molinate** has been associated with effects on the liver, kidneys, testes, and thyroid gland in animal studies.[11][18] Reproductive effects, including changes in spermatozoa and increased embryo resorption, have been observed in male rats at doses of 3.6 mg/kg/day.[1] There is no evidence of carcinogenicity in rats.[1][18] **Molinate** is not considered to be genotoxic.[1][18]

Ecotoxicology

Molinate is practically non-toxic to birds.[1] However, its toxicity to aquatic organisms varies. It is considered highly toxic to some fish and aquatic invertebrates.[1][2]

Test	Species	Duration	Value	Reference
LC50	Rainbow Trout	96-hour	0.21 mg/L	[1]
LC50	Bluegill Sunfish	96-hour	0.32 mg/L	[1]
LC50	Daphnia	48-hour	0.3 - 0.6 mg/L	[1]
LC50 (dietary)	Mallard Duck	5-day	> 13,000 ppm	[1]

Analytical Methods

The determination of **molinate** residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) is the primary analytical technique used for this purpose.[19][20]

Sample Preparation

Sample preparation typically involves an extraction step to isolate **molinate** from the sample matrix, followed by a clean-up step to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[19][21] For rice samples, extraction with an acetone-water mixture followed by re-extraction with petroleum ether and cleanup on a Florisil column has been described.[19]

Instrumental Analysis

Gas chromatography coupled with a selective detector is the method of choice for the quantification of **molinate**.[19][22] Detectors commonly used include:

- Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like **molinate**.[11][22]
- Flame Photometric Detector (FPD): Can be operated in sulfur mode for the selective detection of sulfur-containing pesticides.[19][20]
- Mass Spectrometry (MS): Provides definitive identification and confirmation of the analyte. [20][21]

Experimental Protocol: Determination of Molinate in Water by GC-NPD

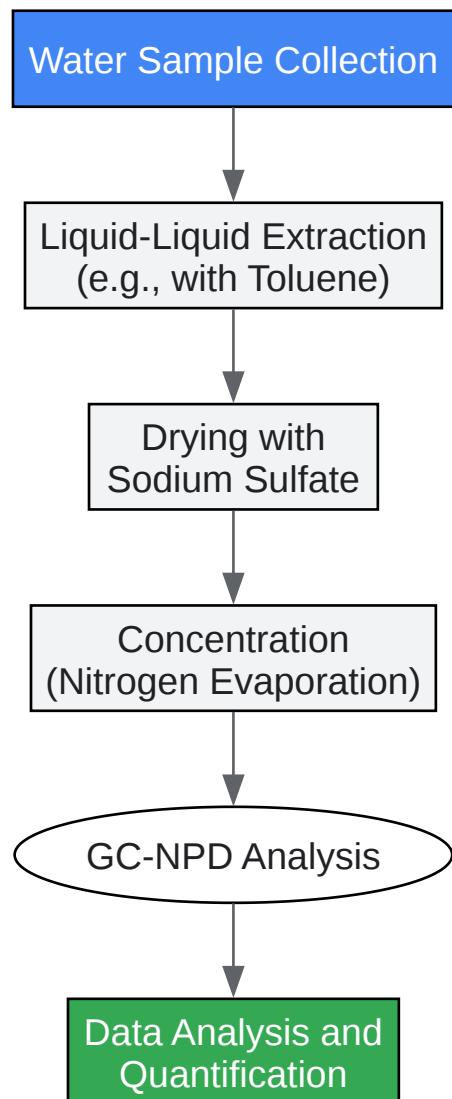
This protocol is a generalized example based on common practices for pesticide residue analysis.

- Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
- Extraction:
 - To a 50 mL water sample in a separatory funnel, add a suitable internal standard.

- Add 10 mL of a non-polar solvent such as toluene or methylene chloride.[11][22]
- Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the organic layer.
- Repeat the extraction twice more with fresh solvent.
- Combine the organic extracts.

- Drying and Concentration:
 - Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
 - Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
- Gas Chromatographic Analysis:
 - Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
 - Column: A capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).
 - Injector: Splitless mode, 250°C.
 - Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Detector: NPD, 300°C.
 - Carrier Gas: Helium at a constant flow rate.[22]
- Quantification:
 - Prepare a calibration curve using standard solutions of **molinate**.
 - Inject the concentrated sample extract into the GC.

- Identify and quantify the **molinate** peak based on its retention time and the calibration curve. The detection limit for this type of method can be in the low $\mu\text{g/L}$ range.[11]



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Caption: General workflow for **Molinate** analysis in water.

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